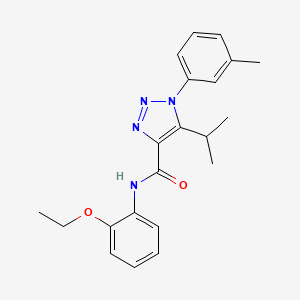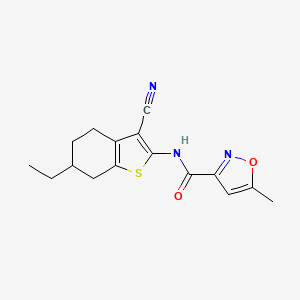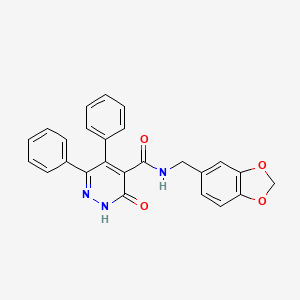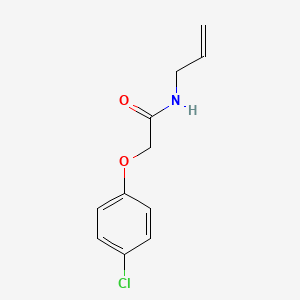
3-(4-phenoxybutyl)-4(3H)-quinazolinone
Descripción general
Descripción
3-(4-phenoxybutyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields of research. It is a heterocyclic compound that has a quinazolinone core structure. This compound has been synthesized and studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(4-phenoxybutyl)-4(3H)-quinazolinone involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are involved in the growth and angiogenesis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-phenoxybutyl)-4(3H)-quinazolinone are still being studied. It has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-phenoxybutyl)-4(3H)-quinazolinone in lab experiments is its high potency and specificity towards cancer cells. It has been shown to have low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its high cost of synthesis.
Direcciones Futuras
The future directions for research on 3-(4-phenoxybutyl)-4(3H)-quinazolinone include studying its potential use in combination therapy with other anticancer drugs. It has also been suggested that this compound could be modified to improve its solubility and reduce its cost of synthesis. Furthermore, the potential use of this compound in the treatment of neurological disorders is an area that requires further investigation.
Aplicaciones Científicas De Investigación
The potential applications of 3-(4-phenoxybutyl)-4(3H)-quinazolinone in scientific research are vast. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
3-(4-phenoxybutyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18-16-10-4-5-11-17(16)19-14-20(18)12-6-7-13-22-15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBNUEJKZBOSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4834784.png)
![methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate](/img/structure/B4834785.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4834788.png)



![isopropyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4834815.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide](/img/structure/B4834837.png)
![2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4834839.png)
![methyl 3-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4834847.png)
![8-(2,5-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4834861.png)
